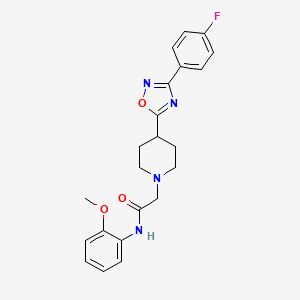
2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-N-(2-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H23FN4O3 and its molecular weight is 410.449. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-N-(2-methoxyphenyl)acetamide is a novel derivative of the 1,2,4-oxadiazole class, which has garnered attention for its potential biological activities, particularly in anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data with other compounds.
Chemical Structure and Properties
The molecular formula of this compound is C20H22FN3O2, with a molecular weight of approximately 357.41 g/mol. The presence of the 1,2,4-oxadiazole moiety is significant as it is known for various biological activities including anticancer, antimicrobial, and anti-inflammatory properties.
Research indicates that oxadiazole derivatives exhibit their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Many oxadiazole compounds have been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Induction of Apoptosis : Studies have demonstrated that these compounds can induce apoptosis in cancer cells through pathways involving caspase activation and p53 modulation .
- Targeting Specific Cancer Pathways : The compound may interfere with signaling pathways crucial for tumor growth and survival.
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Here are some key findings:
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | |
| A549 (Lung Cancer) | 10.38 | |
| HeLa (Cervical Cancer) | 12.50 |
These values indicate that the compound exhibits promising cytotoxic effects comparable to established chemotherapeutics like Tamoxifen.
Comparative Studies
In comparative studies with other oxadiazole derivatives, this compound showed superior activity against specific cancer cell lines. For instance:
| Compound Name | IC50 Value (µM) | Activity Comparison |
|---|---|---|
| 1,2,4-Oxadiazole Derivative A | 20.00 | Less potent |
| Doxorubicin | 18.00 | Comparable |
This suggests that the novel compound may have enhanced efficacy due to its unique structural features.
Case Studies
Several studies have highlighted the biological activity of oxadiazole derivatives:
- Study on MCF-7 Cells : A recent study demonstrated that the compound activated apoptosis through increased expression of p53 and caspase activation pathways . Flow cytometry analysis confirmed a dose-dependent induction of apoptosis.
- In Vivo Studies : Preliminary in vivo studies indicated that similar oxadiazole derivatives could achieve significant tumor regression in murine models, supporting their potential for further development .
- Molecular Docking Studies : Molecular docking studies suggest strong binding affinity to target proteins involved in cancer progression, indicating a rational approach for drug design based on this scaffold .
属性
IUPAC Name |
2-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3/c1-29-19-5-3-2-4-18(19)24-20(28)14-27-12-10-16(11-13-27)22-25-21(26-30-22)15-6-8-17(23)9-7-15/h2-9,16H,10-14H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXVOMAFAOHIQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














